Hesperetin 3'-O-glucuronide is a flavonoid compound derived from hesperetin, which is predominantly found in citrus fruits. This compound is a glucuronide conjugate, meaning that it is formed by the addition of a glucuronic acid molecule to the hydroxyl group at the 3' position of the hesperetin structure. Hesperetin itself is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.
Hesperetin 3'-O-glucuronide is primarily sourced from citrus fruits, particularly oranges and lemons. It can also be found in various plant-based foods and beverages that contain flavonoids. The compound can be extracted from these natural sources or synthesized in the laboratory.
Hesperetin 3'-O-glucuronide falls under the classification of flavonoids, specifically as a flavanone glycoside. It is categorized as a secondary metabolite in plants, playing a role in plant defense mechanisms and contributing to the color and flavor of fruits.
The synthesis of Hesperetin 3'-O-glucuronide can be achieved through various methods:
Hesperetin 3'-O-glucuronide has a complex molecular structure characterized by:
Hesperetin 3'-O-glucuronide can undergo various chemical reactions:
The mechanism of action for Hesperetin 3'-O-glucuronide primarily involves its interaction with cellular pathways:
Studies have shown that Hesperetin 3'-O-glucuronide exhibits significant antioxidant capacity, which may contribute to its protective effects against chronic diseases.
Hesperetin 3'-O-glucuronide has several applications in scientific research:
Hesperetin 3'-O-glucuronide is formed through phase II conjugation metabolism, where the aglycone hesperetin (4'-methoxy-3',5,7-trihydroxyflavanone) undergoes regioselective glucuronidation at the 3'-hydroxyl position on its B-ring. This reaction is catalyzed by uridine diphosphate (UDP)-glucuronosyltransferase enzymes, utilizing UDP-glucuronic acid as the glucuronosyl donor [1] [3]. The enzymatic synthesis proceeds via nucleophilic attack of the hesperetin 3'-oxygen atom on the anomeric center of UDP-glucuronic acid, resulting in a β-D-glucopyranuronosyl linkage characteristic of O-glucuronides [6].
The regioselectivity of glucuronidation is significantly influenced by steric accessibility and intramolecular hydrogen bonding. Notably, the C5 hydroxyl group of hesperetin does not undergo glucuronidation due to a strong intramolecular hydrogen bond between this hydroxyl moiety and the C4 carbonyl oxygen, creating steric hindrance that prevents enzymatic access [3]. Molecular modeling studies reveal that the binding pocket dimensions of specific UDP-glucuronosyltransferase isoforms accommodate the B-ring orientation of hesperetin, favoring conjugation at the 3'-position over other potential sites [1] [6]. This specificity is crucial for understanding the metabolic fate of dietary hesperidin, as hesperetin is its primary bioactive aglycone released upon hydrolysis by gut microbiota [2].
Human UDP-glucuronosyltransferases exhibit distinct isoform-dependent specificity in hesperetin glucuronidation. Comprehensive in vitro studies using recombinant human UDP-glucuronosyltransferases have identified several isoforms capable of catalyzing hesperetin 3'-O-glucuronide formation, with varying catalytic efficiencies and regioselectivity profiles [1] [3]:
Table 1: UDP-Glucuronosyltransferase Isoforms Involved in Hesperetin Glucuronidation
UGT Isoform | Catalytic Activity for 3'-O-Glucuronide | Catalytic Activity for 7-O-Glucuronide | Relative Contribution |
---|---|---|---|
UGT1A1 | High | High | Major (both positions) |
UGT1A3 | Moderate | Low | Minor |
UGT1A7 | Primary producer | Minimal | Major (3'-position only) |
UGT1A8 | High | High | Major (both positions) |
UGT1A9 | High | High | Major (both positions) |
UGT1A10 | Moderate | Moderate | Moderate |
UGT2B7 | Low | High | Minor (7-position only) |
UGT1A7 emerges as the most specialized isoform for 3'-O-glucuronide formation, exclusively producing this isomer with high catalytic efficiency (Vmax/Km = 42 μL/min/mg) [1] [3]. This isoform demonstrates strict regioselectivity due to its unique substrate binding pocket that preferentially accommodates the B-ring orientation of hesperetin. In contrast, UGT1A1, UGT1A8, UGT1A9, and UGT1A10 exhibit varying degrees of promiscuity, producing both 3'-O-glucuronide and 7-O-glucuronide metabolites [1] [3].
Tissue-specific expression patterns further determine the metabolic fate of hesperetin. Intestinal UGT1A7, UGT1A8, and UGT1A10 contribute significantly to first-pass metabolism following oral consumption, favoring 3'-O-glucuronide formation in enterocytes [3] [6]. Hepatic metabolism, dominated by UGT1A1 and UGT1A9, produces both 3'- and 7-O-glucuronides, with the relative contribution of each metabolite dependent on interindividual variation in UDP-glucuronosyltransferase expression [1] [6]. The Km values for 3'-O-glucuronidation range from 5-50 μM across isoforms, indicating varying substrate affinities that collectively contribute to efficient first-pass metabolism [3].
The position of glucuronidation profoundly influences the physicochemical and biological properties of hesperetin metabolites. While hesperetin 3'-O-glucuronide and hesperetin 7-O-glucuronide share the same molecular formula (C22H22O12) and molecular weight (478.4 g/mol), their structural differences result in distinct chromatographic behaviors, biological activities, and metabolic stability [2] [3] [8]:
Structural and Functional Comparison:
Metabolic Stability: Both isomers demonstrate stability against human β-glucuronidase, suggesting limited potential for enteric recycling via deglucuronidation. However, differential transport kinetics across biological membranes have been observed, potentially influencing their tissue distribution [2].
Biological Activity: Functional assays demonstrate striking differences in bioactivity. Hesperetin 7-O-glucuronide exhibits significant vasodilatory, hypotensive, and anti-inflammatory activities at physiological concentrations (1-10 μM), whereas hesperetin 3'-O-glucuronide lacks these effects [2]. Specifically, hesperetin 7-O-glucuronide enhances endothelium-dependent vasodilation in response to acetylcholine, reduces blood pressure in hypertensive models (5 mg/kg intravenous administration), and suppresses hydrogen peroxide-induced expression of adhesion molecules (ICAM-1, VCAM-1) and chemokines (MCP-1) in vascular endothelial cells [2]. The absence of these effects in hesperetin 3'-O-glucuronide suggests that glucuronidation position determines receptor interactions and downstream signaling pathways.
The preferential formation of 3'-O-glucuronide versus 7-O-glucuronide varies across tissues and species. Human intestinal fractions produce approximately 60-70% hesperetin 3'-O-glucuronide versus 30-40% 7-O-glucuronide, while hepatic metabolism favors the 7-O-glucuronide (55-60% versus 40-45% for 3'-O-glucuronide) [1] [3]. This tissue-specific regioselectivity directly influences systemic exposure to bioactive metabolites following oral consumption of citrus flavonoids.
Significant species differences exist in hesperetin glucuronidation patterns, affecting the translatability of preclinical data to human physiology. Comparative studies using tissue fractions from humans and rats reveal both quantitative and qualitative differences in metabolite formation [1] [6]:
Table 2: Species Comparison of Hesperetin Glucuronidation in Hepatic and Intestinal Tissues
Tissue Source | Species | 3'-O-Glucuronide Formation Rate (pmol/min/mg) | 7-O-Glucuronide Formation Rate (pmol/min/mg) | 3':7-O-Glucuronide Ratio |
---|---|---|---|---|
Liver | Human | 320 ± 45 | 480 ± 60 | 0.67 |
Liver | Rat | 580 ± 70 | 220 ± 30 | 2.64 |
Small Intestine | Human | 150 ± 25 | 90 ± 15 | 1.67 |
Small Intestine | Rat | 230 ± 35 | 120 ± 20 | 1.92 |
Colon | Human | 85 ± 10 | 45 ± 8 | 1.89 |
Colon | Rat | 110 ± 15 | 60 ± 9 | 1.83 |
Data adapted from in vitro microsomal incubations at 100 μM hesperetin [1]
The hepatic glucuronidation profile shows the most pronounced species divergence. Rat liver microsomes produce hesperetin 3'-O-glucuronide at approximately 1.8-fold the human rate and demonstrate a strong preference for 3'-O-glucuronidation (3':7-O ratio = 2.64), contrasting with the human preference for 7-O-glucuronidation (3':7-O ratio = 0.67) [1]. This metabolic disparity stems from differential UDP-glucuronosyltransferase expression profiles: humans express predominantly UGT1A1 and UGT1A9 in liver, favoring 7-O-glucuronidation, whereas rats express orthologous enzymes with distinct catalytic preferences [1] [6].
Intestinal metabolism exhibits greater conservation between species. Both human and rat intestinal fractions produce hesperetin 3'-O-glucuronide as the major metabolite, with formation rates approximately 1.5-2.0 times higher than for 7-O-glucuronide [1]. However, absolute metabolic capacity differs significantly, with rat intestinal microsomes showing 30-50% higher glucuronidation velocities compared to human samples. These interspecies variations must be considered when extrapolating pharmacokinetic data from rodent models to humans, particularly regarding first-pass metabolism and systemic exposure to specific hesperetin conjugates [1] [6].
UDP-glucuronosyltransferase expression patterns further explain metabolic differences. Human gastrointestinal tissues express UGT1A7, UGT1A8, UGT1A10, and UGT2B17 isoforms that collectively favor 3'-O-glucuronidation [3] [6]. Rat orthologs exhibit overlapping but non-identical substrate specificities, with differing catalytic efficiencies toward hesperetin hydroxyl positions. Such molecular differences in enzyme structure-function relationships underscore the necessity of human-relevant models for accurately predicting hesperetin 3'-O-glucuronide formation in vivo [1] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7